molecular formula C13H9F4NO3 B3041302 Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 26893-01-6

Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B3041302
CAS No.: 26893-01-6
M. Wt: 303.21 g/mol
InChI Key: MPXUUAGXSGWQSB-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its diverse pharmacological applications. This compound is a heterocyclic building block that exhibits antiseptic, antipyretic, and antiperiodic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate typically involves the esterification of 4-hydroxy-3-quinolinecarboxylic acid derivatives with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of acetic anhydride as an esterification reagent. The process includes reacting 4-amino-3-quinolinecarboxylic acid with trifluoromethyl acetic acid under controlled conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 8.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, as a TRPV1 antagonist, it binds to the TRPV1 receptor, inhibiting its activity and thereby reducing pain and inflammation. The compound’s antiseptic properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. These features make it a valuable compound for developing drugs with improved pharmacokinetic properties.

Properties

IUPAC Name

ethyl 6-fluoro-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO3/c1-2-21-12(20)7-5-18-10-4-8(13(15,16)17)9(14)3-6(10)11(7)19/h3-5H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXUUAGXSGWQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
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Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
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Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
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Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Reactant of Route 6
Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

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